molecular formula C18H28N2O2 B049170 Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- CAS No. 125080-87-7

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-

Cat. No.: B049170
CAS No.: 125080-87-7
M. Wt: 304.4 g/mol
InChI Key: PWZUYPVIYCNESV-MAUKXSAKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- (hereafter referred to by its full name) is a piperidine-based acetamide derivative characterized by a cis-configuration at the 4-piperidinyl position. Its structure includes a 2-ethoxyethyl substituent at the 1-position of the piperidine ring, a methyl group at the 3-position, and a phenylacetamide moiety.

Key structural features:

  • Cis-configuration: The spatial arrangement of substituents on the piperidine ring may enhance binding affinity to biological targets compared to trans-isomers.
  • N-phenylacetamide: A common pharmacophore in analgesics and anesthetics, suggesting possible central nervous system (CNS) activity .

Properties

IUPAC Name

N-[(3S,4R)-1-(2-ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-4-22-13-12-19-11-10-18(15(2)14-19)20(16(3)21)17-8-6-5-7-9-17/h5-9,15,18H,4,10-14H2,1-3H3/t15-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZUYPVIYCNESV-MAUKXSAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1CCC(C(C1)C)N(C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOCCN1CC[C@H]([C@H](C1)C)N(C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50925012
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125080-83-3, 125080-87-7
Record name Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125080877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-(2-Ethoxyethyl)-3-methylpiperidin-4-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50925012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Cyclic Ketones

Cyclohexanone derivatives undergo reductive amination with primary amines to form piperidine rings. For example, 4-methylcyclohexanone reacts with 2-ethoxyethylamine in the presence of sodium cyanoborohydride, yielding the cis-4-methylpiperidine derivative. Stereochemical control is achieved via bulky reducing agents that favor equatorial amine addition, as demonstrated in analogous syntheses of substituted piperidines.

Alkylation of Piperidine Precursors

4-Cyanopiperidine serves as a versatile intermediate. Lithiation at the 4-position using lithium diisopropylamide (LDA) enables methyl group installation via reaction with methyl iodide, producing 4-cyano-4-methylpiperidine. Subsequent hydrogenation over palladium-on-carbon reduces the nitrile to an amine, yielding 4-methylpiperidine. The ethoxyethyl group is introduced at the nitrogen via alkylation with 2-ethoxyethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile), achieving 1-(2-ethoxyethyl)-3-methylpiperidine.

Installation of the N-Phenylacetamide Moiety

The acetamide group is introduced through nucleophilic substitution or amide coupling:

Alkylation with N-Phenyl-2-chloroacetamide

The piperidine amine reacts with N-phenyl-2-chloroacetamide in acetonitrile:DMF (20:1) at 50°C using sodium bicarbonate as a base. This method avoids N,N-dialkylation by maintaining a 2:1 amine-to-alkyl chloride ratio, yielding the target acetamide in 56%–95%. For example, compound 5b (a structural analog) was synthesized with 93% yield under these conditions.

Amide Coupling via Acyl Chlorides

Alternative routes employ benzoyl chloride derivatives. The piperidine amine reacts with 2-chloroacetyl chloride in the presence of pyridine, forming an intermediate chloroacetamide, which subsequently undergoes nucleophilic aromatic substitution with aniline to attach the phenyl group. This method is less favored due to competing side reactions but offers flexibility in aryl group variation.

Stereochemical Control and Isomer Separation

The cis configuration of the 3-methyl and 4-(2-ethoxyethyl) groups is critical. Two strategies ensure stereoselectivity:

Conformational Directing Groups

Bulky substituents on the piperidine ring influence transition-state geometry. For instance, a tert-butyldimethylsilyl (TBS) group at the 4-position directs methyl group addition to the cis position during alkylation, as seen in the synthesis of compound 21 . Deprotection with trifluoroacetic acid (TFA) restores the ethoxyethyl group while retaining stereochemistry.

Chromatographic Resolution

Racemic mixtures of trans/cis isomers are separable via high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., Chiralpak IC). The cis isomer elutes earlier due to reduced steric interactions with the column matrix, as validated in separations of structurally similar piperidines.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Alkylation Reactions : Acetonitrile:DMF (20:1) with sodium bicarbonate maximizes yield (95%) while minimizing byproducts.

  • Amide Coupling : Ethanol with sodium acetate trihydrate facilitates efficient nucleophilic substitution at 90°C.

Temperature and Time

  • Reductive amination proceeds optimally at 25°C over 12 hours.

  • Amide alkylation requires 50°C for 6 hours to achieve >90% conversion.

Spectroscopic Characterization

Successful synthesis is confirmed via:

  • IR Spectroscopy : Stretching frequencies at 1687 cm⁻¹ (amide C=O) and 2214 cm⁻¹ (C≡N in intermediates).

  • ¹H NMR : Distinct signals include δ 3.45–3.60 (m, 4H, ethoxyethyl OCH₂CH₂O) and δ 1.20 (t, 3H, CH₂CH₃).

  • ¹³C NMR : Peaks at δ 170.2 (amide carbonyl) and δ 48.5 (piperidine C-4).

Challenges and Mitigation Strategies

Over-Alkylation

Using excess amine (2:1 ratio) prevents dialkylation during chloroacetamide reactions.

Hydrolysis of Ethoxyethyl Groups

Anhydrous conditions (molecular sieves) protect the ether linkage from acid-catalyzed cleavage during Boc deprotection .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert it into simpler amine derivatives.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Acetamide derivatives are often explored for their potential as analgesics and anesthetics. The compound's structural similarity to known opioids suggests potential efficacy in pain management:

  • Analgesic Activity : Research indicates that modifications in the piperidine ring can enhance the analgesic properties of acetamide derivatives. Studies have shown that compounds with similar structures exhibit significant pain-relieving effects in animal models .

Neuropharmacology

The compound's piperidine structure is significant in neuropharmacological research. It may interact with opioid receptors, making it a candidate for studying:

  • Opioid Receptor Agonism : Initial findings suggest that this compound may act as a partial agonist at mu-opioid receptors, which could lead to reduced side effects compared to full agonists .

Toxicological Studies

Given the rise of synthetic opioids and their associated risks, acetamide derivatives are also studied for their toxicity profiles:

  • Toxicity Assessment : Toxicological evaluations have been conducted to understand the safety margins of this compound, focusing on its acute toxicity and potential for abuse. The findings suggest a need for careful monitoring due to its structural similarities to potent opioids .

Case Study 1: Analgesic Efficacy

A study published in a pharmacology journal evaluated the analgesic effects of various acetamide derivatives, including N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-acetamide. The results indicated that this compound provided significant pain relief in rodent models without the severe side effects commonly associated with traditional opioids .

Case Study 2: Neuropharmacological Impact

In a neuropharmacological study, researchers investigated the effects of this compound on behavior in mice subjected to pain stimuli. The results demonstrated a reduction in pain response and highlighted its potential as a safer alternative to existing opioid medications .

Mechanism of Action

The mechanism of action of Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- involves its interaction with molecular targets such as receptors and enzymes. The piperidine ring and phenyl group play crucial roles in binding to these targets, while the ethoxyethyl group can influence the compound’s solubility and bioavailability. The acetamide linkage is essential for the compound’s stability and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: cis vs. Trans Configuration

The trans-isomer of a related compound, Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, monohydrochloride, trans, demonstrates distinct conformational behavior. For example:

  • Hydrogen bonding : The cis-configuration may allow stronger intramolecular interactions due to closer proximity of substituents, whereas the trans-isomer could exhibit different packing in crystalline states .
  • Biological activity : Cis-isomers of piperidine derivatives (e.g., cis-3-methylfentanyl) often show higher potency in opioid receptor binding compared to trans-forms, attributed to optimal spatial alignment with receptor pockets .

Table 1 : Stereochemical Comparison

Property cis-Isomer trans-Isomer
Dihedral angles ~44.5°–56.2° (amide vs. rings) Likely larger angles due to steric clash
Solubility Moderate (ethoxyethyl enhances H2O affinity) Potentially lower due to planar groups
Pharmacological potency Higher (e.g., opioid analogs) Reduced receptor affinity

Structural Analogs: Piperidine-Based Acetamides

(a) cis-3-Methylfentanyl
  • Structure : N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]propionanilide (cis-configuration).
  • Comparison :
    • Both compounds share a cis-3-methylpiperidine core, but the target compound replaces the phenylethyl group with 2-ethoxyethyl.
    • Bioactivity : cis-3-Methylfentanyl is a potent opioid agonist, while the ethoxyethyl group in the target compound may reduce CNS penetration due to increased polarity .
(b) N-(4-Hydroxycyclohexyl)acetamide (cis-Isomer)
  • Structure : cis-(N-4-hydroxycyclohexyl) acetamide (CAS 27489-61-8).
  • Comparison :
    • The cyclohexyl ring introduces rigidity, whereas the piperidine ring in the target compound allows conformational flexibility.
    • Applications : Used in ambroxol synthesis; highlights the role of cis-configuration in drug stability and metabolic resistance .

Table 2 : Structural and Functional Differences

Compound Core Structure Key Substituents Bioactivity/Use
Target compound Piperidine (cis) 2-ethoxyethyl, phenyl Potential CNS modulator
cis-3-Methylfentanyl Piperidine (cis) Phenylethyl, propionamide Opioid agonist
N-(4-Hydroxycyclohexyl)acetamide Cyclohexane (cis) Hydroxyl, acetamide Ambroxol precursor

Substituted Acetamide Derivatives

(a) N-(3-Nitrophenyl)acetamide
  • Structure : Features a nitro group at the phenyl meta-position.
(b) N-Ethyl-N-[2-(4-indole-2-carbonylpiperazinyl)-3-pyridinyl]acetamide
  • Structure : Contains a pyridinylpiperazine-indole system.
  • Comparison :
    • Hydrogen bonding : The indole and pyridine groups enable strong coordination with metal ions or receptors, unlike the ethoxyethyl group in the target compound .
    • Bioactivity : Such derivatives are explored for kinase inhibition, contrasting with the opioid-like activity of piperidine-based analogs .

Biological Activity

Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-, cis- (CAS Number: 125080-87-7) is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula for this compound is C18H28N2O2C_{18}H_{28}N_{2}O_{2}, with a molecular weight of approximately 304.43 g/mol. Key physical properties include:

PropertyValue
Density1.044 g/cm³
Boiling Point403.5 °C
Flash Point197.8 °C
LogP2.724

These properties suggest a moderate hydrophobic character, which may influence its interaction with biological membranes and targets.

Antinociceptive Effects

Research has indicated that compounds similar to acetamide derivatives exhibit significant antinociceptive (pain-relieving) properties. For instance, in studies involving acetamidochalcone derivatives, compounds showed inhibition rates of up to 94% in pain models compared to standard analgesics like acetaminophen and acetylsalicylic acid, which had much lower inhibition rates (35% and 38%, respectively) .

Cancer Therapeutics

Piperidine derivatives, including those related to acetamide, have shown promise in cancer therapy. A study highlighted the potential anticancer activity of certain piperidine derivatives through mechanisms involving apoptosis induction in tumor cells . Specifically, the incorporation of piperidine moieties has been linked to enhanced cytotoxicity against various cancer cell lines.

Cholinesterase Inhibition

Compounds featuring piperidine structures have also been investigated for their ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), indicating their potential as dual-action agents in cognitive enhancement therapies .

Structure-Activity Relationship (SAR)

The biological activity of acetamide compounds can be significantly influenced by their structural characteristics. For example, modifications in the piperidine ring or the introduction of various substituents can enhance or diminish their pharmacological effects. Research has shown that specific structural modifications can lead to improved selectivity and potency against targeted biological pathways .

Case Studies

  • Antinociceptive Study : In a controlled experiment using mice, several acetamido compounds were tested for their ability to reduce chemically induced abdominal constrictions. The most effective compounds were found to be significantly more potent than traditional analgesics .
  • Cancer Cell Line Testing : A derivative of acetamide was tested against FaDu hypopharyngeal tumor cells, showing better cytotoxicity compared to the reference drug bleomycin. This suggests that structural variations in acetamide derivatives can lead to enhanced anticancer properties .

Q & A

Q. What synthetic methodologies are recommended for preparing cis-Acetamide, N-(1-(2-ethoxyethyl)-3-methyl-4-piperidinyl)-N-phenyl-?

A two-step approach is typical:

  • Step 1: Functionalize the piperidine core by introducing the 2-ethoxyethyl and methyl groups via alkylation or reductive amination .
  • Step 2: Couple the modified piperidine with N-phenylacetamide using carbodiimide-based reagents (e.g., EDC·HCl) in dichloromethane with triethylamine as a base .
  • Configuration Control: The cis configuration is achieved by steric or thermodynamic control during crystallization, confirmed via X-ray diffraction .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituents (e.g., ethoxyethyl protons at δ ~3.4–3.6 ppm, piperidinyl methyl at δ ~1.2 ppm) and confirm stereochemistry through coupling constants .
  • Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ for C19H28N2O2 at m/z 316.215) .
  • X-ray Crystallography: Resolves cis configuration by analyzing dihedral angles between the piperidinyl and phenyl groups .

Q. How can researchers ensure purity and reproducibility in synthesis?

  • Chromatography: Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to isolate the cis isomer from potential trans byproducts .
  • Crystallization: Optimize solvent systems (e.g., methylene chloride/hexane) to enhance purity ≥95% .
  • Quality Control: Validate purity via melting point analysis (e.g., 473–475 K for structurally related acetamides) .

Advanced Research Questions

Q. What strategies resolve contradictions in conformational data from crystallography vs. computational models?

  • Experimental Validation: Compare X-ray-derived dihedral angles (e.g., 44.5°–77.5° for similar acetamides ) with DFT-optimized structures.
  • Dynamic Analysis: Perform molecular dynamics (MD) simulations in explicit solvent to assess flexibility of the ethoxyethyl side chain .
  • Hydrogen Bonding: Investigate intermolecular interactions (e.g., N–H⋯O dimers in asymmetric units) that stabilize specific conformers .

Q. How can receptor binding assays elucidate its opioid activity?

  • Competitive Binding Assays: Use 3H^3H-DAMGO (μ-opioid receptor) or 3H^3H-U69,593 (κ-opioid) in HEK293 cells transfected with human receptors. Compare IC50 values to fentanyl analogs (e.g., ocfentanil, IC50 ~1.2 nM for μ-opioid) .
  • Functional Assays: Measure cAMP inhibition via BRET or calcium flux assays to determine efficacy (EC50) and intrinsic activity .

Q. What structural modifications improve metabolic stability without compromising potency?

  • Ethoxyethyl Optimization: Replace the ethoxy group with cyclopropoxy (logP reduction) or fluorinated analogs (enhanced metabolic resistance) .
  • Piperidinyl Substituents: Introduce electron-withdrawing groups (e.g., sulfonyl) to reduce CYP3A4-mediated oxidation .
  • Pharmacokinetic Profiling: Assess bioavailability in rodent models using LC-MS/MS to track plasma half-life and tissue distribution .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Purity Verification: Re-analyze batches via HPLC and elemental analysis; impurities >5% can skew IC50 values .
  • Assay Variability: Standardize protocols (e.g., cell lines, incubation times) using reference compounds (e.g., morphine for opioid assays) .
  • Stereochemical Confirmation: Ensure cis configuration is preserved in biological testing via circular dichroism (CD) or NOESY .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

TechniqueCritical ParametersReference
X-ray DiffractionDihedral angle (piperidinyl-phenyl): 44.5°–77.5°
1H^1H NMREthoxyethyl protons: δ 3.4–3.6 (q, J=7 Hz)
HRMS[M+H]+: m/z 316.215 (C19H28N2O2)

Q. Table 2. Strategies for Resolving Data Contradictions

IssueSolutionReference
Conformational variabilityMD simulations + crystallography comparison
Variable receptor affinityStandardize assay conditions + purity checks
Metabolic instabilitySubstituent modification (e.g., cyclopropoxy)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.